3-Hydroxy-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-2-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, is a chemical compound with the empirical formula C7H5NO5 . It is generally used as a corrosion inhibitor and can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .
Synthesis Analysis
Nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid) to 3,5-dihydroxy-2-nitrobenzoic acid and 3,5-dihydroxy-4-nitrobenzoic acid has been described . Another method involves the nitration of benzoic acid .
Molecular Structure Analysis
The molecular weight of 3-Hydroxy-2-nitrobenzoic acid is 183.12 . The SMILES string representation is OC(=O)c1cccc(c1O)N+[O-]
. The InChI representation is 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)
.
Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Physical And Chemical Properties Analysis
3-Hydroxy-2-nitrobenzoic acid is a crystalline solid with a melting point of 142-147 °C . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
3-Hydroxy-2-nitrobenzoic acid is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It’s particularly useful in a process called In-Source Decay (ISD) .
Methods of Application
In ISD, 3-Hydroxy-2-nitrobenzoic acid acts as an oxidizing matrix, generating a-series ions accompanied by d-series ions . This is in contrast to reducing matrices like 1,5-diaminonaphthalene (1,5-DAN), which generate c- and z-series ions .
Results or Outcomes
The use of 3-Hydroxy-2-nitrobenzoic acid as an oxidizing matrix in ISD analyses in MALDI-MS has been found to be effective . Especially, one of its isomers, 3H2NBA, generated a-series ions with almost the same or higher intensity, and clearly higher peak resolution compared with c-series ions using 1,5-DAN .
Application in Electrodeposition
Specific Scientific Field
Summary of the Application
3-Hydroxy-2-nitrobenzoic acid can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc .
Methods of Application
The specific methods of application are not detailed in the source, but typically, electrodeposition involves the use of a solution containing one or more salts of the metal to be deposited .
Results or Outcomes
The use of 3-Hydroxy-2-nitrobenzoic acid as a supporting electrolyte can help in the corrosion protection of zinc .
Application in Chelating Therapy
Specific Scientific Field
Summary of the Application
3-Hydroxy-2-nitrobenzoic acid can be used as a ligand for the synthesis of complexes with iron and aluminum .
Methods of Application
The specific methods of application are not detailed in the source, but typically, chelating therapy involves the use of a chelating agent that binds to the metal in the body, allowing it to be excreted .
Results or Outcomes
The use of 3-Hydroxy-2-nitrobenzoic acid as a ligand can help in chelating therapy .
Application in Antifungal Activity
Specific Scientific Field
Summary of the Application
Compounds derived from 3-Hydroxy-2-nitrobenzoic acid have displayed antifungal activity .
Methods of Application
The specific methods of application are not detailed in the source, but typically, antifungal agents are applied directly to the affected area or taken orally .
Results or Outcomes
The antifungal activity of these compounds is similar to the standard drug voriconazole against Aspergillus niger .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
3-Hydroxy-2-nitrobenzoic acid can be used as a precursor in the synthesis of benzoxazoles .
Methods of Application
The specific methods of application are not detailed in the source, but typically, organic synthesis involves a series of chemical reactions to construct complex organic molecules from simple ones .
Results or Outcomes
The authors synthesized 37 derivatives with 70 to 95% yield .
Application in Pharmaceutical Synthesis
Specific Scientific Field
Summary of the Application
3-Hydroxy-2-nitrobenzoic acid can be used as an intermediate raw material in the synthesis of pharmaceuticals .
Methods of Application
The specific methods of application are not detailed in the source, but typically, pharmaceutical synthesis involves a series of chemical reactions to construct complex pharmaceutical molecules from simple ones .
Results or Outcomes
The invention provides a novel synthesis route, and an important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-nitrobenzoic acid | |
CAS RN |
602-00-6 | |
Record name | 602-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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